molecular formula C19H20N2S B2418027 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207038-19-4

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2418027
CAS No.: 1207038-19-4
M. Wt: 308.44
InChI Key: QUZUZIWKHRLTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzyl group, an ethylthio group, and a p-tolyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of substituents: The benzyl, ethylthio, and p-tolyl groups can be introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Substitution products: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl, ethylthio, and p-tolyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Similar structure with a methylthio group instead of an ethylthio group.

    1-benzyl-2-(ethylthio)-4-(p-tolyl)-1H-imidazole: Similar structure with the p-tolyl group at a different position on the imidazole ring.

Uniqueness

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

1-benzyl-2-ethylsulfanyl-5-(4-methylphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-3-22-19-20-13-18(17-11-9-15(2)10-12-17)21(19)14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZUZIWKHRLTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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